molecular formula C13H13N3OS B12907771 2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one CAS No. 61492-53-3

2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B12907771
CAS No.: 61492-53-3
M. Wt: 259.33 g/mol
InChI Key: OHULLRBDUQIYTR-UHFFFAOYSA-N
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Description

5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one typically involves the reaction of indole-3-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects. Pathways involved include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-Indol-3-yl)methyl)-2-imino-3-methylthiazolidin-4-one is unique due to its combination of an indole moiety with a thiazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

61492-53-3

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

2-imino-5-(1H-indol-3-ylmethyl)-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13N3OS/c1-16-12(17)11(18-13(16)14)6-8-7-15-10-5-3-2-4-9(8)10/h2-5,7,11,14-15H,6H2,1H3

InChI Key

OHULLRBDUQIYTR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(SC1=N)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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